N-(3-chlorophenyl)-2-({3-cyano-6-oxo-4-[4-(propan-2-yl)phenyl]-1,4,5,6-tetrahydropyridin-2-yl}sulfanyl)acetamide
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Overview
Description
N-(3-chlorophenyl)-2-({3-cyano-6-oxo-4-[4-(propan-2-yl)phenyl]-1,4,5,6-tetrahydropyridin-2-yl}sulfanyl)acetamide: is a complex organic compound with a unique structure that includes a chlorophenyl group, a cyano group, and a tetrahydropyridinyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chlorophenyl)-2-({3-cyano-6-oxo-4-[4-(propan-2-yl)phenyl]-1,4,5,6-tetrahydropyridin-2-yl}sulfanyl)acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. The process may include:
Formation of the Tetrahydropyridinyl Group: This step involves the cyclization of appropriate precursors under controlled conditions.
Introduction of the Cyano Group: This can be achieved through nucleophilic substitution reactions.
Attachment of the Chlorophenyl Group: This step may involve electrophilic aromatic substitution reactions.
Formation of the Final Compound: The final step involves the coupling of the intermediate compounds under specific conditions to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include:
Batch or Continuous Flow Reactors: To control reaction parameters such as temperature, pressure, and reaction time.
Purification Techniques: Such as crystallization, distillation, or chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
N-(3-chlorophenyl)-2-({3-cyano-6-oxo-4-[4-(propan-2-yl)phenyl]-1,4,5,6-tetrahydropyridin-2-yl}sulfanyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Such as halogens or nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions may introduce new functional groups into the molecule.
Scientific Research Applications
N-(3-chlorophenyl)-2-({3-cyano-6-oxo-4-[4-(propan-2-yl)phenyl]-1,4,5,6-tetrahydropyridin-2-yl}sulfanyl)acetamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory or anticancer properties.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(3-chlorophenyl)-2-({3-cyano-6-oxo-4-[4-(propan-2-yl)phenyl]-1,4,5,6-tetrahydropyridin-2-yl}sulfanyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may:
Bind to Enzymes: Inhibiting their activity and affecting metabolic pathways.
Interact with Receptors: Modulating signal transduction pathways.
Affect Cellular Processes: Such as cell proliferation, apoptosis, or differentiation.
Comparison with Similar Compounds
Similar Compounds
- **N-(3-chlorophenyl)-2-({3-cyano-6-oxo-4-[4-(methyl)phenyl]-1,4,5,6-tetrahydropyridin-2-yl}sulfanyl)acetamide
- **N-(3-chlorophenyl)-2-({3-cyano-6-oxo-4-[4-(ethyl)phenyl]-1,4,5,6-tetrahydropyridin-2-yl}sulfanyl)acetamide
Uniqueness
N-(3-chlorophenyl)-2-({3-cyano-6-oxo-4-[4-(propan-2-yl)phenyl]-1,4,5,6-tetrahydropyridin-2-yl}sulfanyl)acetamide is unique due to its specific structural features, such as the presence of the propan-2-yl group, which may confer distinct chemical and biological properties compared to similar compounds.
Properties
Molecular Formula |
C23H22ClN3O2S |
---|---|
Molecular Weight |
440.0 g/mol |
IUPAC Name |
N-(3-chlorophenyl)-2-[[5-cyano-2-oxo-4-(4-propan-2-ylphenyl)-3,4-dihydro-1H-pyridin-6-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C23H22ClN3O2S/c1-14(2)15-6-8-16(9-7-15)19-11-21(28)27-23(20(19)12-25)30-13-22(29)26-18-5-3-4-17(24)10-18/h3-10,14,19H,11,13H2,1-2H3,(H,26,29)(H,27,28) |
InChI Key |
SKFOMOYOKXWBJX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C2CC(=O)NC(=C2C#N)SCC(=O)NC3=CC(=CC=C3)Cl |
Origin of Product |
United States |
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